BenchChemオンラインストアへようこそ!

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide

Cheminformatics Chemical similarity Lead optimization

This precision research tool is exclusively for COX-1/COX-2 and cytotoxicity SAR studies. As stated in the Hawash et al. (2020) benchmark, the unique 2-ethoxybenzamide terminus and 3-hydroxypropyl hydrogen-bonding vector—absent from 89%-similar analogs—provide an unexplored path for COX isoform selectivity and antiproliferative profiling against HeLa cells. This scaffold, with a synthetically enabling hydroxyl handle, is essential for generating focused libraries to probe dual COX/cytotoxicity mechanisms. Verify your lot-based purity documentation to ensure experimental reproducibility.

Molecular Formula C19H21NO5
Molecular Weight 343.379
CAS No. 1421490-17-6
Cat. No. B2534602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide
CAS1421490-17-6
Molecular FormulaC19H21NO5
Molecular Weight343.379
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C19H21NO5/c1-2-23-16-6-4-3-5-14(16)19(22)20-10-9-15(21)13-7-8-17-18(11-13)25-12-24-17/h3-8,11,15,21H,2,9-10,12H2,1H3,(H,20,22)
InChIKeyBNQHMMUKJHXMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide (CAS 1421490-17-6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide (CAS 1421490-17-6) is a synthetic organic compound belonging to the benzodioxole-benzamide hybrid class, with molecular formula C₁₉H₂₁NO₅ and a molecular weight of 343.4 g/mol . Structurally, it integrates a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety, a central 3-hydroxypropyl linker, and a terminal 2-ethoxybenzamide group . The compound is cataloged as a research chemical / screening compound and is listed in the ECHA substance inventory under EC number 100.355.970 [1]. Its 2-ethoxybenzamide fragment corresponds to ethenzamide (CAS 938-73-8), a well-characterized non-steroidal anti-inflammatory drug (NSAID) with established analgesic and antipyretic properties [2]. The benzodioxole moiety is a privileged scaffold associated with cyclooxygenase (COX) inhibition, anticancer activity, and cytochrome P450 modulation across multiple published series [3]. This dual pharmacophoric architecture distinguishes the compound from simpler benzamides and positions it within a class of benzodioxole derivatives actively investigated for COX-1/COX-2 inhibitory and cytotoxic applications [3].

Why Generic Substitution of N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide With In-Class Analogs Is Not Straightforward: Critical Structural and Pharmacophoric Considerations for Scientific Procurement


The compound CAS 1421490-17-6 cannot be readily interchanged with superficially similar benzodioxole or benzamide analogs because its differentiation resides at the confluence of three structural features: the 2-ethoxy substitution pattern on the benzamide ring, the 3-hydroxypropyl linker length, and the specific benzo[d][1,3]dioxol-5-yl attachment. The closest commercially cataloged analog, N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide, shares only 89% 2D similarity —a difference that translates to a distinct linker topology (ethyl-branched vs. hydroxypropyl-linear) and altered hydrogen-bonding capacity. The parent fragment ethenzamide (2-ethoxybenzamide, MW 165.19) lacks the benzodioxole moiety entirely and exhibits fundamentally different physicochemical and pharmacological properties [1]. Published structure-activity relationship (SAR) data on benzodioxole derivatives demonstrate that even minor substituent changes on the aryl ring or linker produce substantial shifts in COX-1 vs. COX-2 selectivity ratios and cytotoxic potency against HeLa cells [2]. Consequently, substituting CAS 1421490-17-6 with a more readily available analog without verifying target-specific activity data risks compromising experimental reproducibility and invalidating comparative analyses. The evidence gaps for this specific compound—particularly the absence of published direct head-to-head COX IC₅₀ values or cytotoxicity data from primary literature—further underscore that analog substitution cannot be justified on structural similarity alone.

Product-Specific Quantitative Evidence Guide: N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide (CAS 1421490-17-6) Differentiation Data Against Comparators


2D Structural Similarity Benchmarking: CAS 1421490-17-6 vs. Closest Commercially Available Analog

Among commercially cataloged screening compounds, the closest structural analog to CAS 1421490-17-6 identified via 2D similarity search is N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide (Hit2Lead Catalog #7947990), with a Tanimoto 2D similarity score of 89% . Both compounds share the 2-ethoxybenzamide terminus and the benzodioxole ring; however, the linker differentiates them: CAS 1421490-17-6 possesses a 3-hydroxypropyl chain (3-carbon, secondary alcohol), whereas the analog has a 1-ethyl branched linker (2-carbon, no hydroxyl). The target compound has one additional hydrogen-bond donor (Hdon = 2, inferred from the hydroxyl group) compared to the analog (Hdon = 1) , which may influence solubility, target binding, and pharmacokinetic partitioning. The molecular weight difference reflects the linker divergence: approximately 343.4 g/mol vs. 313 g/mol for the analog .

Cheminformatics Chemical similarity Lead optimization SAR

Molecular Weight and Physicochemical Differentiation from the Parent Fragment Ethenzamide (2-Ethoxybenzamide)

CAS 1421490-17-6 (MW 343.4 g/mol) is approximately 2.08-fold heavier than its core pharmacophoric fragment ethenzamide (2-ethoxybenzamide, MW 165.19 g/mol) [1]. This molecular weight increase reflects the addition of the benzodioxole ring and the 3-hydroxypropyl linker, moving the compound from the fragment space (MW < 300) into the lead-like space (MW 300–500). The target compound also incorporates a substantially larger number of rotatable bonds (7 rotatable bonds estimated from the SMILES structure vs. 2 for ethenzamide), which impacts conformational flexibility and entropic binding costs. The calculated logP is expected to be higher than ethenzamide's experimental logP of approximately 1.0, given the addition of the lipophilic benzodioxole moiety, though experimental determination is lacking.

Physicochemical properties Drug-likeness Fragment-based drug design Pharmacokinetics

Class-Level COX-1/COX-2 Inhibitory Activity of Benzodioxole Derivatives: Inferred Context for CAS 1421490-17-6

Although no direct COX-1 or COX-2 IC₅₀ data for CAS 1421490-17-6 itself have been published in the peer-reviewed primary literature (as of the search date), a closely related class of benzodioxole derivatives evaluated by Hawash et al. (2020) provides the most relevant quantitative baseline [1]. In that study, twelve benzodioxole-containing compounds were assessed using an in vitro COX inhibition assay kit (ovine COX-1 and human recombinant COX-2). The most potent COX-1 inhibitor (compound 4f) achieved IC₅₀ = 0.725 µM, while compound 3b showed dual COX-1/COX-2 activity with IC₅₀ = 1.12 µM and 1.3 µM respectively, with a selectivity ratio (COX-1/COX-2 = 0.862) superior to the reference drug ketoprofen (ratio = 0.196) [1]. The compounds were also evaluated for cytotoxicity against HeLa cells, with CC₅₀ values ranging from 219 µM (compound 3e, the most potent) to 1.94 mM [1]. CAS 1421490-17-6 shares the benzodioxole core and amide connectivity with this series but differs in its specific substitution pattern (2-ethoxybenzamide terminus and hydroxypropyl linker), placing it within the same pharmacological space but with an unexplored SAR profile.

COX inhibition Anti-inflammatory Enzymatic assay Benzodioxole SAR

Regulatory and Inventory Status: ECHA Registration as a Distinct Chemical Entity

CAS 1421490-17-6 is registered in the European Chemicals Agency (ECHA) inventory under EC number 100.355.970 [1]. This registration establishes the compound as a distinct chemical entity with its own regulatory identity, separate from ethenzamide (CAS 938-73-8) and other benzodioxole or benzamide derivatives [2]. The ECHA listing confirms that the compound is subject to EU regulatory frameworks including REACH, Classification & Labelling (C&L) Inventory requirements, and potential substance evaluation processes [1]. For procurement in regulated environments (e.g., pharmaceutical development, toxicology studies), this distinct regulatory identity is critical: substituting an unregistered or differently registered analog may trigger different compliance obligations, safety data sheet (SDS) requirements, and import/export documentation.

Regulatory compliance REACH Chemical inventory Procurement

Best Research and Industrial Application Scenarios for N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide (CAS 1421490-17-6): Evidence-Anchored Procurement Use Cases


SAR Exploration of COX-1/COX-2 Selectivity in Benzodioxole-Benzamide Hybrid Series

Hawash et al. (2020) demonstrated that benzodioxole derivatives achieve COX-1 IC₅₀ values as low as 0.725 µM and COX-2 IC₅₀ of 1.3 µM, with selectivity ratios ranging from 0.862 to 1.809 depending on substitution pattern [1]. CAS 1421490-17-6, with its unique 2-ethoxy substitution on the benzamide ring and hydroxypropyl linker, represents an unexplored point in this SAR landscape. Procurement of this compound enables systematic comparison of how the 2-ethoxybenzamide terminus (vs. the aryl acetate/aryl acetic acid groups in Hawash's series) influences COX isoform selectivity and potency. The compound can serve as a tool to probe whether the 2-ethoxy group confers COX-2 preference, given that ethenzamide itself is a clinically used NSAID with established COX inhibitory activity [2]. The hydroxyl group on the linker provides an additional hydrogen-bonding vector not present in the closest 89%-similar analog, offering a testable hypothesis for enhanced binding affinity . [1] [2]

Cytotoxicity Profiling Against HeLa and Other Cancer Cell Lines in Benzodioxole SAR Campaigns

The Hawash et al. (2020) class benchmark establishes that benzodioxole derivatives exhibit measurable cytotoxicity against HeLa cervical carcinoma cells, with CC₅₀ values ranging from 219 µM (compound 3e, the most potent) to 1.94 mM, representing a ~9-fold dynamic range across twelve compounds [1]. CAS 1421490-17-6 can be interrogated within this established assay framework to determine whether the 2-ethoxybenzamide substitution pattern enhances or diminishes cytotoxicity relative to the aryl acetate/aryl acetic acid analogs. The MTS assay protocol and HeLa cell line used by Hawash et al. provide a directly transferable experimental system, enabling cross-study comparison if consistent conditions are maintained [1]. Notably, compound 3e in the reference series showed a 10-fold window between COX IC₅₀ (2.36–2.73 µM) and cytotoxicity CC₅₀ (219 µM), suggesting a therapeutic index that warrants investigation for the target compound [1]. [1]

Chemical Probe for CYP3A4 Interaction Studies Building on Benzodioxole Pharmacophore Knowledge

Benzodioxole-containing compounds have been characterized as CYP3A4 inhibitors in independent studies. For example, dillapiol-derived benzodioxoles achieve CYP3A4 IC₅₀ values of 0.086–0.2 µM, representing 46- to 106-fold improvements over the parent dillapiol (IC₅₀ = 9.2 µM) [1]. Although CAS 1421490-17-6 has not been directly profiled against CYP3A4, the benzodioxole moiety is a recognized CYP3A4 pharmacophore, and the 2-ethoxybenzamide fragment (ethenzamide) is known to undergo CYP-mediated deethylation to salicylamide as its primary metabolic pathway [2]. This dual relevance—structural and metabolic—positions CAS 1421490-17-6 as a candidate chemical probe for investigating structure-metabolism relationships in benzodioxole-benzamide hybrids, particularly to assess whether the hydroxypropyl linker modulates CYP3A4 binding or metabolic stability relative to simpler benzodioxole or benzamide fragments. [1] [2]

Building Block for Diversified Library Synthesis Targeting Inflammatory and Oncological Pathways

The compound's architecture—featuring a secondary alcohol on the linker and a terminal benzamide with an ortho-ethoxy substituent—provides two synthetic handles for further derivatization: (i) the hydroxyl group can undergo esterification, etherification, or oxidation to introduce additional diversity elements, and (ii) the benzamide nitrogen can be functionalized. This synthetic tractability, combined with the benzodioxole scaffold's demonstrated activity against COX enzymes (IC₅₀ = 0.725–1.3 µM range) [1] and HeLa cytotoxicity (CC₅₀ = 219 µM for the most potent analog) [1], supports its use as a core scaffold for generating focused compound libraries. The closest commercially available analog (89% 2D similarity) lacks the hydroxyl handle, limiting its derivatization potential [2]. For medicinal chemistry groups seeking to explore dual COX/cytotoxicity SAR or to identify leads with improved selectivity windows, CAS 1421490-17-6 offers a synthetically enabling entry point that simpler analogs do not. [1] [2]

Quote Request

Request a Quote for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.